molecular formula C24H15NO3 B2690718 1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione CAS No. 670259-07-1

1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione

Cat. No.: B2690718
CAS No.: 670259-07-1
M. Wt: 365.388
InChI Key: ZWGSMJQVTOURMR-UHFFFAOYSA-N
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Description

1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a useful research compound. Its molecular formula is C24H15NO3 and its molecular weight is 365.388. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione and related compounds have been explored for their utility in catalysis. For instance, L-proline has been used to catalyze multicomponent reactions involving 2-hydroxy-1,4-naphthoquinone, aldehydes, and aminopyrazoles, leading to the synthesis of various derivatives. This method offers several advantages, including simplicity, metal-free conditions, and applicability to a broad range of aldehydes (Karamthulla et al., 2014).

Luminescent Properties

Certain derivatives of naphthoquinone, which are structurally similar to this compound, have been identified for their luminescent properties. These properties make them potential candidates for use in organic electroluminescent (EL) media. A significant example involves the microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives, which exhibit good luminescent properties in ethanol solutions (Tu et al., 2009).

Synthesis of Heterocyclic Compounds

The compound and its analogs have been used in the synthesis of various heterocyclic compounds. This includes the preparation of ligands based on benzo[g]quinoline, which have applications in photophysical and electrochemical fields. These compounds demonstrate bathochromic shifts and exciplex formation due to increased delocalization, which is important in the study of electron transfer processes (Taffarel et al., 1994).

Application in Organic Synthesis

This compound derivatives have been explored in the context of organic synthesis. For example, they have been used in the preparation of pincer-functionalized catalysts for ketone reduction, highlighting their utility in organic chemistry and catalysis (Facchetti et al., 2016).

Properties

IUPAC Name

16-benzoyl-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO3/c1-25-18-13-7-12-17-19(18)20(15-10-5-6-11-16(15)23(17)27)21(24(25)28)22(26)14-8-3-2-4-9-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGSMJQVTOURMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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